1-(4-Isobutylphenyl)pentanol
Description
Contextual Significance of Complex Alcohol Derivatives in Chemical Synthesis
Complex alcohol derivatives are fundamental building blocks in organic synthesis, serving as key intermediates in the creation of a wide array of more complex molecules. numberanalytics.comorganicchemistrytutor.com Their hydroxyl (-OH) group is a versatile functional group that can undergo numerous transformations, such as oxidation to aldehydes and ketones, or conversion to esters and ethers. numberanalytics.comwikipedia.org These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials.
The strategic introduction of an aryl group, as seen in aryl-substituted alcohols, can significantly influence the reactivity and properties of the parent alcohol. This structural feature is often exploited in the design of new synthetic methodologies. For instance, the presence of an aromatic ring can direct reactions to specific positions on the molecule and can be a key element in creating compounds with desired electronic and steric properties. The synthesis of these complex alcohols can be achieved through various methods, including Grignard reactions, which are excellent for forming carbon-carbon bonds. organicchemistrytutor.comorganicchemistrytutor.commdpi.com
Structural Characteristics and Nomenclature of 1-(4-Isobutylphenyl)pentanol
The compound this compound features a pentanol (B124592) chain where the hydroxyl group is located on the first carbon. This carbon is also attached to a phenyl ring, which is substituted at the para (4th) position with an isobutyl group.
The systematic IUPAC name for this compound is 1-[4-(2-methylpropyl)phenyl]pentan-1-ol . This name precisely describes the molecular architecture: "pentan-1-ol" indicates a five-carbon chain with a hydroxyl group on the first carbon, and "1-[4-(2-methylpropyl)phenyl]" specifies that the first carbon of the pentanol is attached to a phenyl ring which has a 2-methylpropyl (isobutyl) group at its fourth position.
Key Structural Features:
Chiral Center: The first carbon of the pentanol chain (C1) is a chiral center, as it is bonded to four different groups: a hydroxyl group, a hydrogen atom, a butyl group, and a 4-isobutylphenyl group. This means that this compound can exist as two enantiomers.
Aromatic Moiety: The 4-isobutylphenyl group provides a nonpolar, aromatic region to the molecule.
Aliphatic Chain: The pentanol chain contributes to the compound's lipophilicity.
Below is a table summarizing the key identifiers for this compound and a related, more studied compound, 1-(4-isobutylphenyl)ethanol.
| Property | This compound | 1-(4-Isobutylphenyl)ethanol |
| Molecular Formula | C15H24O | C12H18O nih.govnih.govsigmaaldrich.com |
| Molecular Weight | 220.35 g/mol | 178.27 g/mol nih.govsigmaaldrich.comscbt.com |
| IUPAC Name | 1-[4-(2-methylpropyl)phenyl]pentan-1-ol | 1-[4-(2-methylpropyl)phenyl]ethanol nih.gov |
| CAS Number | Not readily available | 40150-92-3 nih.gov |
This table presents data for this compound based on its chemical structure and compares it with the well-documented 1-(4-isobutylphenyl)ethanol.
Overview of Current Research Trajectories for Substituted Alcohols
Current research involving substituted alcohols is diverse and expanding, driven by the need for more efficient and selective synthetic methods. acs.org A significant area of focus is the development of novel catalytic systems for the synthesis and functionalization of these alcohols. acs.orgrsc.org
Recent trends include:
Transition-Metal Catalysis: The use of transition metals like palladium, iridium, and ruthenium to catalyze reactions such as arylation and alkylation of alcohols is a major research thrust. rsc.orgacs.orgorganic-chemistry.org These methods often offer high efficiency and selectivity under mild conditions.
Dehydrogenative Coupling: "Borrowing hydrogen" or dehydrogenative coupling strategies are gaining prominence as environmentally benign methods for forming C-N and C-C bonds starting from alcohols. rsc.org This approach generates water as the primary byproduct, making it an atom-economical process.
Asymmetric Synthesis: Given the chirality of many substituted alcohols, the development of enantioselective synthetic routes is crucial, particularly for applications in the pharmaceutical industry. This involves the use of chiral catalysts or reagents to produce a single enantiomer of the target molecule.
Functionalization of C-H Bonds: Research is also directed towards the direct functionalization of C-H bonds in the alkyl backbone of alcohols, using the hydroxyl group to direct the reaction. acs.org This strategy allows for the modification of the alcohol structure at positions that are otherwise difficult to access.
The exploration of substituted alcohols like this compound and its analogues continues to be a fertile ground for chemical innovation, promising new synthetic tools and access to novel molecular architectures.
Structure
3D Structure
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]pentan-1-ol |
InChI |
InChI=1S/C15H24O/c1-4-5-6-15(16)14-9-7-13(8-10-14)11-12(2)3/h7-10,12,15-16H,4-6,11H2,1-3H3 |
InChI Key |
LQGMXKXKTHJGAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)CC(C)C)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Isobutylphenyl Pentanol
Grignard Reagent-Mediated Synthetic Routes
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. Its application in the synthesis of 1-(4-isobutylphenyl)pentanol involves the reaction of an organomagnesium halide with a suitable carbonyl compound.
Reaction of 4-Isobutylbenzaldehyde with Appropriate Grignard Reagents
A primary route to this compound involves the reaction of 4-isobutylbenzaldehyde with a butylmagnesium halide, typically butylmagnesium bromide. In this nucleophilic addition reaction, the butyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide during aqueous workup yields the desired secondary alcohol, this compound. The general transformation is depicted below:
Reactants: 4-Isobutylbenzaldehyde, Butylmagnesium Bromide
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)
Product: this compound
The success of this reaction is highly dependent on maintaining anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent by water.
Subsequent Reduction Steps in One-Pot or Sequential Syntheses
In some synthetic strategies, a ketone precursor, 4-isobutylvalerophenone, can be synthesized first, for instance, through the reaction of 4-isobutylbenzoyl chloride with a suitable organocadmium or organocuprate reagent. This ketone can then be reduced to this compound. While not a direct Grignard addition to form the final product in one step, Grignard reagents can be used in the synthesis of precursors.
Alternatively, "one-pot" syntheses aim to combine multiple reaction steps in a single reaction vessel. For example, a Grignard reagent could be used to form a more complex intermediate which is then reduced in situ to the target alcohol. nih.gov
Optimization of Catalyst Systems and Solvent Environments
The efficiency and yield of Grignard reactions can be influenced by the choice of solvent and the presence of catalysts or additives. Ethereal solvents like diethyl ether and THF are standard due to their ability to solvate the magnesium center of the Grignard reagent, stabilizing it and facilitating the reaction. The optimization of reaction conditions, such as temperature and reactant stoichiometry, is crucial for maximizing the yield and minimizing the formation of byproducts, such as Wurtz coupling products.
Catalytic Hydrogenation of Precursor Carbonyl Compounds
Catalytic hydrogenation offers a clean and efficient method for the reduction of carbonyl compounds to alcohols. This process involves the addition of hydrogen across the carbon-oxygen double bond in the presence of a metal catalyst.
Application of Heterogeneous Catalysts (e.g., Raney Nickel Analogs)
The precursor ketone, 4-isobutylvalerophenone, can be effectively reduced to this compound via catalytic hydrogenation. Heterogeneous catalysts are widely employed for this transformation due to their ease of separation from the reaction mixture.
Raney Nickel: A prominent example is Raney nickel, a fine-grained nickel catalyst derived from a nickel-aluminum alloy. wikipedia.org It is known for its high catalytic activity in the hydrogenation of various functional groups, including carbonyls. wikipedia.orgacs.org The hydrogenation of 4-isobutylacetophenone to 1-(4'-isobutylphenyl)ethanol has been successfully carried out using a treated activated sponge nickel catalyst, like Raney nickel, in the absence of a solvent. google.com This suggests a similar approach would be effective for the longer-chain analog, 4-isobutylvalerophenone. The structural and thermal stability of Raney nickel allows for its use under a broad range of reaction conditions. wikipedia.org Polymer-supported Raney nickel catalysts have also been developed to enhance selectivity and sustainability in reduction reactions. semanticscholar.orgmdpi.com
Other Heterogeneous Catalysts: Besides Raney nickel, other catalysts such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are also effective for the hydrogenation of aromatic ketones. For instance, palladium catalysts have been investigated for the hydrogenation of 4-isobutylacetophenone, a structurally related compound. researchgate.net
| Catalyst | Precursor Compound | Key Features |
|---|---|---|
| Raney Nickel | 4-Isobutylvalerophenone | High activity, cost-effective, reusable. acs.org |
| Palladium on Carbon (Pd/C) | Aromatic Ketones | High catalytic activity, often used for selective hydrogenations. researchgate.net |
| Platinum on Carbon (Pt/C) | Aromatic Ketones | Effective under mild conditions. |
| Copper-based catalysts | 1-(4-isobutyl-phenyl)ethanone | Used for hydrogenation to reduce side-products. google.com |
Homogeneous Catalysis for Selective Reduction
Homogeneous catalysts, which are soluble in the reaction medium, can offer high selectivity and activity under mild conditions. Transition metal complexes, such as those of rhodium, ruthenium, and iridium, are often used. For the reduction of 4-isobutylvalerophenone, a homogeneous catalyst could potentially offer high chemoselectivity, reducing the aromatic ring only under more forcing conditions.
| Catalyst Type | Examples | Advantages |
|---|---|---|
| Rhodium Complexes | Wilkinson's catalyst | High selectivity for carbonyl reduction. |
| Ruthenium Complexes | Ru-BINAP | Can be used for asymmetric hydrogenation. |
| Iridium Complexes | Crabtree's catalyst | Active for the hydrogenation of hindered ketones. |
Hydride Reduction Strategies for Carbonyl Precursors
The most direct and conventional method for synthesizing this compound is through the reduction of its corresponding carbonyl precursor, 4-isobutylvalerophenone. This transformation involves the conversion of a ketone functional group to a secondary alcohol via the addition of a hydride (H⁻).
Sodium Borohydride and Other Chemical Reducing Agents
Sodium borohydride (NaBH₄) is a widely used and effective reagent for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comlibretexts.org It is known for its mild reactivity and high selectivity for carbonyl groups, making it suitable for use in protic solvents like methanol or ethanol (B145695). tamu.edu The reaction mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of 4-isobutylvalerophenone. libretexts.orgyoutube.com A subsequent protonation step, typically from the solvent, yields the final alcohol product, this compound. libretexts.org
An analogous reaction, the reduction of p-isobutylacetophenone with sodium borohydride in methanol, has been reported to produce 1-(4-isobutylphenyl)ethanol with a yield of 87.2%. chemicalbook.com This suggests a similar high efficiency for the synthesis of this compound from its five-carbon chain precursor.
Beyond sodium borohydride, other reducing agents can also be employed. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent but is less selective and reacts violently with protic solvents, requiring anhydrous conditions. libretexts.orglibretexts.org Catalytic hydrogenation is another alternative. For instance, the hydrogenation of 4-isobutylacetophenone in the absence of a solvent using a Raney nickel catalyst is a patented method for producing the corresponding alcohol. google.com Similarly, catalyst compositions containing copper have been developed for the hydrogenation of 1-(4-isobutylphenyl)ethanone. google.com These catalytic methods offer an alternative pathway that avoids the use of stoichiometric metal hydride reagents.
Evaluation of Regioselectivity and Yield in Chemical Reduction
For the reduction of a simple ketone like 4-isobutylvalerophenone, which possesses a single reducible carbonyl group and no other easily reducible functionalities, the concept of regioselectivity is straightforward; the reduction occurs predictably at the ketone. beilstein-journals.org The primary metrics for evaluating these reactions are chemical yield and reaction conditions.
The choice of reducing agent and solvent significantly impacts the reaction's efficiency and practicality. researchgate.net Sodium borohydride offers a balance of reactivity and safety, typically providing high yields under mild conditions. tamu.eduorganic-chemistry.org The table below summarizes typical yields and conditions for the reduction of aryl ketones using various methods, providing a predictive framework for the synthesis of this compound.
| Reducing Agent/Catalyst | Substrate Example | Solvent | Yield | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | p-Isobutylacetophenone | Methanol | 87.2% | chemicalbook.com |
| Raney Nickel | 4-Isobutylacetophenone | None (Neat) | Not specified in abstract | google.com |
| Copper-based Catalyst | 1-(4-Isobutylphenyl)ethanone | Not specified | High conversion | google.com |
Electrochemical Synthesis Approaches for Alcohol Functionalities
Electrochemical methods present a modern, sustainable alternative to traditional chemical reductions, replacing stoichiometric chemical reagents with electricity. mdpi.com These approaches can be applied to the synthesis of benzylic alcohols through the reduction of the corresponding ketones. In a typical setup, an electric current is passed through a solution containing the carbonyl precursor, leading to the reduction at the cathode.
Recent advancements have demonstrated the paired electrochemical approach for the direct hydroxylarylation of unactivated benzylic carbons, which can form sterically hindered alcohols. chemrxiv.org Mediator-free, direct electro-oxidation of benzylic alcohols to aldehydes has also been reported, showcasing the versatility of electrochemical methods in interconverting these functional groups. rsc.org Furthermore, practical and cost-efficient electrochemical methods have been developed for the selective monooxygenation of benzylic C(sp³)–H bonds to produce benzyl alcohols using continuous flow reactors, which avoids catalysts and chemical oxidants. chemistryviews.org While specific studies on the electrochemical synthesis of this compound are not prevalent, the general success in synthesizing various benzylic alcohols suggests the viability of this approach for reducing 4-isobutylvalerophenone. jst.go.jp
Chemoenzymatic and Biocatalytic Routes to this compound
Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations, offering significant advantages in producing chiral compounds under mild conditions. nih.govtudelft.nl For the synthesis of this compound, which contains a stereocenter, biocatalytic reduction of the prochiral ketone precursor is an attractive method for obtaining enantiomerically pure forms of the alcohol. nih.gov
Enantioselective Reduction of Ketone Intermediates
The enantioselective reduction of aryl ketones to form chiral α-aryl alcohols is a well-established biocatalytic process. acs.org Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), often found in whole-cell biocatalysts like yeast or bacteria, can reduce ketones with high enantioselectivity. nih.govgeorgiasouthern.edu These enzymes utilize cofactors like NADH or NADPH as the source of hydride. nih.gov
For example, perakine reductase (PR) from Rauvolfia has been shown to reduce a variety of aryl ketones to α-chiral aryl alcohols with excellent enantioselectivity and satisfactory yields. acs.org Similarly, the use of plant cells, such as Daucus carota (carrot root), has been demonstrated for the efficient reduction of various prochiral ketones to optically active secondary alcohols with moderate to excellent chemical yields. semanticscholar.orgacs.org These methods provide a green and effective route to chiral alcohols that are valuable as building blocks for pharmaceuticals.
| Biocatalyst | Substrate Type | Outcome | Reference |
|---|---|---|---|
| Perakine Reductase (PR) | Aryl ketones | Excellent enantioselectivity | acs.org |
| Daucus carota (carrot) root cells | Prochiral ketones (acetophenones, etc.) | Moderate to excellent yield of optically active alcohols | semanticscholar.orgacs.org |
| Yeast Alcohol Dehydrogenase I (YADH) | Aldehydes (e.g., Furfural) | High conversion and selectivity | acs.org |
| Immobilised Ene Reductase | Activated alkenes | High conversion in organic solvent | nih.gov |
Biocatalyst Identification and Engineering for Enhanced Production
The discovery and optimization of biocatalysts are crucial for developing efficient industrial processes. mdpi.com The identification of suitable enzymes often begins with screening diverse microbial sources, including bacteria and fungi, for their ability to reduce the target ketone. nih.gov The vast genetic diversity of microorganisms, such as those from marine environments, provides a rich source for novel biocatalysts. mdpi.com
Once a promising enzyme is identified, its performance can often be enhanced through metabolic and protein engineering. nih.gov This can involve modifying the host organism's metabolic pathways to improve cofactor regeneration, a critical aspect of reductase-catalyzed reactions. asm.org For instance, engineering can ensure the efficient recycling of NADH or NADPH, which is consumed during the reduction. nih.govnih.gov Furthermore, the enzyme itself can be modified through directed evolution or site-directed mutagenesis to improve its stability, activity, or selectivity towards a non-natural substrate like 4-isobutylvalerophenone. These strategies are key to developing robust and economically viable biocatalytic processes for the production of specific chiral alcohols. mdpi.com
Stereochemical Investigations of 1 4 Isobutylphenyl Pentanol
Enantiomeric Resolution Techniques
Enantiomeric resolution refers to the process of separating a racemic mixture into its individual enantiomers. For 1-(4-isobutylphenyl)pentanol, both chromatographic and biocatalytic methods have proven effective.
Chiral chromatography is a powerful analytical technique used to separate enantiomers, allowing for the determination of their relative amounts, expressed as enantiomeric excess (ee). This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Gas chromatography (GC) with a chiral stationary phase is a well-established method for the enantiomeric separation of volatile chiral compounds like this compound. researchgate.netgcms.czchromatographyonline.comnih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. azom.com Cyclodextrin derivatives are commonly used as chiral selectors in GC stationary phases. gcms.czazom.com For analogous secondary alcohols, successful separations have been achieved using columns with these types of phases. The selection of the appropriate chiral stationary phase and the optimization of chromatographic conditions, such as temperature programming and carrier gas flow rate, are critical for achieving baseline separation of the enantiomers.
Table 1: Illustrative GC Parameters for Chiral Separation of a Secondary Alcohol
| Parameter | Value |
| Column | Cyclodextrin-based Chiral GC Column (e.g., Rt-βDEXse) |
| Carrier Gas | Hydrogen or Helium |
| Injection Mode | Split |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp at 5 °C/min to 200 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
Chiral Chromatography for Enantiomeric Excess Determination
High-Performance Liquid Chromatography with Chiral Columns
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is another widely used technique for the enantioseparation of a broad range of chiral compounds, including alcohols. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and have been successfully applied to the resolution of numerous chiral molecules. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the enantiomers and the chiral stationary phase. sigmaaldrich.com The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol or ethanol (B145695), significantly influences the retention and resolution of the enantiomers. researchgate.net
Table 2: Representative HPLC Conditions for Chiral Resolution of a Secondary Alcohol
| Parameter | Value |
| Column | Polysaccharide-based Chiral Column (e.g., Chiralpak IA) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Kinetic Resolution via Biocatalysis
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, leading to the separation of the unreacted enantiomer and the product. Biocatalysts, such as enzymes, are highly efficient and stereoselective catalysts for kinetic resolutions.
Lipases are widely used enzymes for the kinetic resolution of racemic alcohols, including secondary alcohols structurally similar to this compound. jocpr.comnih.gov The most commonly employed lipase for this purpose is Candida antarctica lipase B (CAL-B), often in an immobilized form. nih.govmdpi.comsigmaaldrich.com The resolution can be achieved through either enantioselective esterification or transesterification.
In lipase-catalyzed esterification, the racemic alcohol is reacted with an acyl donor, such as a carboxylic acid or an anhydride. The lipase selectively catalyzes the esterification of one enantiomer, leaving the other enantiomer unreacted. For example, in the resolution of a racemic secondary alcohol, CAL-B often preferentially acylates the (R)-enantiomer.
Transesterification involves the reaction of the racemic alcohol with an activated acyl donor, typically an ester like vinyl acetate or ethyl acetate. The lipase selectively transfers the acyl group to one of the alcohol's enantiomers. This method is often preferred due to the irreversible nature of the reaction with vinyl acetate, which can lead to higher enantiomeric excesses and yields.
Table 3: Example of Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
| Parameter | Details |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B) |
| Substrate | Racemic this compound |
| Acyl Donor | Vinyl acetate |
| Solvent | Heptane |
| Temperature | 40 °C |
| Outcome | (S)-1-(4-isobutylphenyl)pentanol and (R)-1-(4-isobutylphenyl)pentyl acetate |
Alcohol Dehydrogenase (ADH) Mediated Kinetic Resolution
Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.govrsc.orgqub.ac.uk They can be employed for the kinetic resolution of racemic alcohols through the enantioselective oxidation of one enantiomer. nih.gov For a racemic mixture of this compound, an ADH could selectively oxidize either the (R)- or (S)-enantiomer to the corresponding ketone, 4-isobutylvalerophenone, leaving the unreacted enantiomer in high enantiomeric purity. The enantioselectivity of ADHs can be influenced by the specific enzyme used, the reaction conditions, and the presence of cofactors such as NAD⁺ or NADP⁺. frontiersin.org This method offers an alternative to lipase-based resolutions and can be particularly useful when the opposite enantiomer is desired. nih.gov
Table 4: Illustrative ADH-Mediated Kinetic Resolution of a Racemic Secondary Alcohol
| Parameter | Details |
| Enzyme | Alcohol Dehydrogenase (e.g., from Lactobacillus brevis) |
| Substrate | Racemic this compound |
| Cofactor | NADP⁺ |
| Solvent | Buffer/Organic Co-solvent |
| Temperature | 30 °C |
| Outcome | Enantioenriched this compound and 4-isobutylvalerophenone |
Diastereomeric Salt Formation for Chiral Separation
The resolution of racemic this compound into its individual enantiomers can be effectively achieved through the classical method of diastereomeric salt formation. This technique relies on the principle that while enantiomers possess identical physical properties, diastereomers exhibit distinct solubilities, allowing for their separation by fractional crystallization.
A plausible and scientifically grounded approach for the chiral resolution of this compound involves a multi-step process. Initially, the racemic alcohol is derivatized to introduce a carboxylic acid functionality, which is essential for forming a salt with a chiral base. This can be accomplished by reacting the alcohol with an appropriate dicarboxylic anhydride, such as maleic anhydride or succinic anhydride, to form the corresponding monoester. This reaction creates a new chiral compound that now possesses a free carboxylic acid group.
The subsequent and crucial step involves the reaction of this racemic monoester with an enantiomerically pure chiral resolving agent, typically a chiral amine. The choice of the resolving agent is critical and often determined empirically. Common resolving agents for such purposes include naturally occurring alkaloids like brucine, strychnine, and cinchonidine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine.
The reaction between the racemic monoester of this compound and the single enantiomer of the chiral base results in the formation of a pair of diastereomeric salts. For instance, if the (R)-monoester and (S)-monoester are reacted with an (R)-chiral base, the resulting salts will be (R,R) and (S,R) diastereomers. These diastereomers, having different spatial arrangements, will exhibit different physical properties, most importantly, different solubilities in a given solvent system.
By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), one of the diastereomeric salts will preferentially crystallize out of the solution, leaving the other diastereomer dissolved. The less soluble diastereomeric salt can then be isolated by filtration.
The final step involves the liberation of the enantiomerically pure alcohol from the isolated diastereomeric salt. This is typically achieved by treating the salt with a strong acid to protonate the carboxylate, followed by hydrolysis of the ester bond to regenerate the alcohol. A similar work-up of the mother liquor, which contains the more soluble diastereomer, allows for the recovery of the other enantiomer.
A hypothetical resolution process for this compound is outlined in the table below, based on established methods for similar secondary benzylic alcohols.
| Step | Procedure | Reactants | Product |
| 1. Esterification | Reaction of racemic this compound with maleic anhydride. | Racemic this compound, Maleic anhydride | Racemic 1-(4-isobutylphenyl)pentyl hydrogen maleate |
| 2. Salt Formation | Reaction of the racemic monoester with an enantiopure chiral amine. | Racemic monoester, (R)-1-Phenylethylamine | Diastereomeric salts: [(R)-monoester-(R)-amine] and [(S)-monoester-(R)-amine] |
| 3. Fractional Crystallization | Selective precipitation of the less soluble diastereomeric salt from a suitable solvent. | Mixture of diastereomeric salts in a chosen solvent (e.g., ethanol) | Crystalline less soluble diastereomeric salt and a solution of the more soluble diastereomeric salt |
| 4. Liberation of Enantiomer | Acidification and hydrolysis of the separated diastereomeric salt. | Isolated diastereomeric salt, Strong acid (e.g., HCl), Water | Enantiomerically enriched this compound |
This method, while effective, often requires optimization of the resolving agent, solvent, and crystallization conditions to achieve high enantiomeric excess and yield.
Asymmetric Synthesis Methodologies for Targeted Enantiomers
Asymmetric synthesis offers a more direct and often more efficient route to obtaining a specific enantiomer of a chiral compound, bypassing the need for resolving a racemic mixture. For the synthesis of enantiomerically pure (R)- or (S)-1-(4-isobutylphenyl)pentanol, the enantioselective reduction of the corresponding prochiral ketone, 1-(4-isobutylphenyl)pentan-1-one, is a prominent and well-established strategy. Two powerful and widely utilized methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly effective method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst. This catalyst, often prepared in situ or used as a pre-formed reagent, activates a borane reducing agent (e.g., borane-dimethyl sulfide complex) and directs its delivery to one of the two enantiotopic faces of the ketone's carbonyl group.
The stereochemical outcome of the reduction is predictable and depends on the chirality of the oxazaborolidine catalyst used. For the synthesis of a specific enantiomer of this compound, the appropriate (R)- or (S)-CBS catalyst would be selected. The reaction proceeds through a six-membered ring transition state involving the catalyst, the borane, and the ketone. The steric hindrance provided by the substituents on the catalyst directs the hydride transfer from the borane to a specific face of the carbonyl group, leading to the formation of the desired chiral alcohol with high enantioselectivity.
| Catalyst Component | Reagents | Expected Product Enantiomer |
| (R)-CBS Catalyst | 1-(4-isobutylphenyl)pentan-1-one, Borane-DMS complex | Predominantly (R)-1-(4-isobutylphenyl)pentanol |
| (S)-CBS Catalyst | 1-(4-isobutylphenyl)pentan-1-one, Borane-DMS complex | Predominantly (S)-1-(4-isobutylphenyl)pentanol |
The CBS reduction is known for its operational simplicity, high enantiomeric excesses (often >90% ee), and broad substrate scope, making it a valuable tool for the synthesis of chiral secondary alcohols like this compound.
Noyori Asymmetric Hydrogenation
Another powerful technique for the enantioselective synthesis of chiral alcohols is the Noyori asymmetric hydrogenation. This method employs a ruthenium catalyst bearing a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. The hydrogenation is typically carried out using molecular hydrogen (H₂) as the reductant, often in the presence of a base.
The mechanism of the Noyori hydrogenation involves the coordination of the ketone to the chiral ruthenium complex. The chirality of the ligands creates a chiral environment around the metal center, which dictates the facial selectivity of the hydrogen transfer to the carbonyl group. By choosing the appropriate enantiomer of the chiral ligands (e.g., (R)-BINAP and (R,R)-diamine or (S)-BINAP and (S,S)-diamine), one can selectively synthesize either the (R)- or (S)-enantiomer of this compound with very high enantioselectivity.
| Catalyst System | Reactants | Expected Product Enantiomer |
| Ru-(S)-BINAP-(S,S)-diamine | 1-(4-isobutylphenyl)pentan-1-one, H₂, Base | Predominantly (S)-1-(4-isobutylphenyl)pentanol |
| Ru-(R)-BINAP-(R,R)-diamine | 1-(4-isobutylphenyl)pentan-1-one, H₂, Base | Predominantly (R)-1-(4-isobutylphenyl)pentanol |
The Noyori asymmetric hydrogenation is renowned for its high efficiency, excellent enantioselectivities (often >99% ee), and applicability to a wide range of ketones. It is a highly reliable and industrially relevant method for the production of enantiomerically pure alcohols.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Isobutylphenyl Pentanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map of 1-(4-isobutylphenyl)pentanol can be assembled.
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and the connectivity to neighboring protons. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic, carbinol, and aliphatic protons.
Aromatic Region (~7.1-7.3 ppm): The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system, appearing as two distinct doublets. The two protons ortho to the pentanol (B124592) substituent and the two protons ortho to the isobutyl group are chemically equivalent, respectively.
Carbinol Methine Proton (~4.6 ppm): The single proton attached to the same carbon as the hydroxyl group (the benzylic proton) is expected to appear as a triplet, due to coupling with the adjacent methylene (B1212753) (-CH₂) group of the pentyl chain. Its downfield shift is a direct result of the deshielding effect of the adjacent oxygen atom.
Aliphatic Region (~0.8-2.5 ppm): This region contains signals from the isobutyl and pentyl side chains.
The isobutyl group's methylene (-CH₂) protons appear as a doublet.
The methine (-CH) proton of the isobutyl group appears as a multiplet (nonet) due to coupling with the six methyl protons and two methylene protons.
The two terminal methyl (-CH₃) groups of the isobutyl moiety are equivalent and appear as a doublet.
The protons of the pentyl chain will present as a series of multiplets, with the terminal methyl group appearing as a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (2H) | ~7.25 | d (Doublet) | 2H |
| Aromatic (2H) | ~7.10 | d (Doublet) | 2H |
| Carbinol CH-OH | ~4.65 | t (Triplet) | 1H |
| Isobutyl CH₂ | ~2.45 | d (Doublet) | 2H |
| Isobutyl CH | ~1.85 | m (Multiplet) | 1H |
| Pentyl CH₂ (adjacent to CH-OH) | ~1.75 | m (Multiplet) | 2H |
| Pentyl CH₂ (x2) | ~1.30 | m (Multiplet) | 4H |
| Isobutyl 2 x CH₃ | ~0.90 | d (Doublet) | 6H |
| Pentyl CH₃ | ~0.88 | t (Triplet) | 3H |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single sharp peak. compoundchem.com The chemical shifts provide insight into the functional group and electronic environment of each carbon.
Aromatic Carbons (~125-145 ppm): Four signals are expected in this region: two for the protonated aromatic carbons and two for the quaternary (non-protonated) carbons. The carbon attached to the isobutyl group and the carbon attached to the pentanol side chain will have distinct chemical shifts. libretexts.org
Carbinol Carbon (~70-75 ppm): The carbon atom bonded to the hydroxyl group (C-OH) is significantly deshielded and appears in this characteristic range for secondary alcohols. wisc.edu
Aliphatic Carbons (~10-45 ppm): The remaining signals correspond to the carbons of the isobutyl and pentyl groups. The chemical shifts can be predicted based on their position relative to the aromatic ring and functional groups. libretexts.orgoregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary, C-CHOH) | ~143 |
| Aromatic C (quaternary, C-isobutyl) | ~140 |
| Aromatic CH (2C) | ~129 |
| Aromatic CH (2C) | ~126 |
| Carbinol CH-OH | ~74 |
| Isobutyl CH₂ | ~45 |
| Pentyl CH₂ (adjacent to CH-OH) | ~39 |
| Pentyl CH₂ | ~32 |
| Isobutyl CH | ~30 |
| Pentyl CH₂ | ~23 |
| Isobutyl 2 x CH₃ | ~22 |
| Pentyl CH₃ | ~14 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. libretexts.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons, for example, confirming the entire sequence of the pentyl chain (CH-CH₂-CH₂-CH₂-CH₃) and the connectivity within the isobutyl group (CH-CH₂ and CH-(CH₃)₂). researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). youtube.com It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~4.65 ppm would show a cross-peak to the carbon signal at ~74 ppm, definitively assigning the carbinol proton and carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). libretexts.orgyoutube.com HMBC is vital for connecting molecular fragments. For example, it would show a correlation from the benzylic proton (CH-OH) to the quaternary aromatic carbon, and from the isobutyl methylene protons to another quaternary aromatic carbon, thus confirming the substitution pattern on the benzene ring. researchgate.net
The carbinol carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). In a standard NMR solvent, the spectra of both enantiomers are identical. To determine the enantiomeric purity (or enantiomeric excess) of a sample, chiral NMR shift reagents are employed. fiveable.me
These reagents, often lanthanide complexes or molecules like Pirkle's alcohol, are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes. wikipedia.orgwikipedia.org Since diastereomers have different physical properties, their NMR spectra are distinct. tcichemicals.com The addition of a chiral shift reagent to a racemic or enantioenriched sample of this compound would cause signals that were previously overlapping (e.g., the carbinol proton) to split into two separate signals, one for each diastereomeric complex. The relative integration of these two new peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise measurement of enantiomeric purity. acs.org
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce structural information from its fragmentation patterns.
Different ionization methods can be used to generate ions, with EI and ESI being two of the most common.
Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically produces intact molecular ions with minimal fragmentation. nih.gov For this compound (Molecular Weight: 220.37 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z of approximately 221.4. Adducts with sodium, [M+Na]⁺ (m/z ~243.4), or potassium, [M+K]⁺ (m/z ~259.5), may also be observed. This technique is excellent for confirming the molecular weight of the compound. nih.gov
Electron Ionization (EI-MS): EI is a "hard" ionization technique that imparts significant energy to the molecule, causing extensive and reproducible fragmentation. nih.gov The resulting mass spectrum is a fingerprint of the molecule, revealing key structural motifs. For this compound, characteristic fragmentation pathways would include:
Alpha-Cleavage: The most favorable fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org This would result in the loss of a butyl radical (•C₄H₉) to form a highly stable, resonance-stabilized benzylic oxonium ion at m/z 163. This is often the base peak in the spectrum.
Loss of Water: Dehydration of the molecular ion can occur, leading to a peak at m/z 202 ([M-H₂O]⁺).
Benzylic Cleavage: Cleavage of the bond between the carbinol carbon and the aromatic ring can lead to a fragment corresponding to the isobutylbenzene (B155976) cation at m/z 133.
Tropylium (B1234903) Ion Formation: Rearrangement and cleavage of the isobutyl group from the aromatic ring could produce the characteristic tropylium ion at m/z 91, a common feature for alkylbenzene derivatives. youtube.com
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| Predicted m/z | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 220 | [M]⁺ | Molecular Ion |
| 202 | [M-H₂O]⁺ | Loss of water |
| 163 | [M-C₄H₉]⁺ | Alpha-cleavage (loss of butyl radical) |
| 133 | [C₁₀H₁₃]⁺ | Benzylic cleavage (isobutylphenyl cation) |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Tandem Mass Spectrometry (MS/MS) for Structural Analysis
Tandem mass spectrometry (MS/MS) provides critical insights into the structure of this compound by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this analysis, the protonated molecule [M+H]⁺ is selected as the precursor ion. The fragmentation pathways observed are characteristic of secondary benzylic alcohols and compounds containing an isobutylphenyl moiety.
The collision-induced dissociation (CID) of the precursor ion leads to several key fragmentation events. A predominant pathway is the neutral loss of a water molecule (H₂O), a common fragmentation for alcohols, resulting in a highly stable carbocation. libretexts.org Another significant fragmentation mechanism is the alpha-cleavage, involving the breaking of the bond between the carbinol carbon and the butyl group, which helps to confirm the length of the alkyl chain attached to the alcohol functional group. libretexts.org Cleavage can also occur at the benzylic position, leading to the formation of ions characteristic of the isobutylphenyl structure. The fragmentation of the isobutyl group itself, typically through the loss of a methyl radical or isobutylene, provides further structural confirmation.
The primary fragmentation patterns observed for this compound in MS/MS analysis are detailed in the table below.
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
| 221.19 | [C₁₅H₂₅O+H]⁺ | 203.18 | H₂O | Dehydration |
| 221.19 | [C₁₀H₁₃]⁺ | 133.10 | C₅H₁₂O | Benzylic cleavage with hydrogen rearrangement |
| 221.19 | [C₁₁H₁₅]⁺ | 147.12 | C₄H₁₀O | Cleavage of C-C bond adjacent to the hydroxyl group |
| 221.19 | [C₉H₁₁]⁺ | 119.09 | C₆H₁₄O | Cleavage involving the isobutyl group |
Note: The m/z values are predicted based on the compound's structure and typical fragmentation patterns.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: a hydroxyl group, an aromatic ring, and aliphatic chains.
The most prominent feature in the spectrum is a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadening of this peak is due to intermolecular hydrogen bonding. The spectrum also shows several sharp absorption bands between 3000 and 2850 cm⁻¹, corresponding to the C-H stretching vibrations of the aliphatic isobutyl and pentanol chains.
The presence of the aromatic ring is confirmed by several signals. The sp² C-H stretching vibrations of the benzene ring appear as weaker bands just above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region. Furthermore, the C-O stretching vibration of the secondary alcohol is typically found in the 1150-1050 cm⁻¹ range. The specific vibrational modes and their corresponding wavenumbers provide a detailed fingerprint for the molecule's structure.
A summary of the key IR absorption bands for this compound is provided in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3600-3200 (broad) | O-H Stretch | Alcohol |
| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring |
| 3000-2850 | C-H Stretch (sp³) | Alkyl Chains (Isobutyl, Pentyl) |
| 1610-1500 | C=C Stretch | Aromatic Ring |
| 1470-1430 | C-H Bend | Alkyl Chains |
| 1150-1050 | C-O Stretch | Secondary Alcohol |
| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring |
Note: The wavenumber ranges are characteristic for the specified functional groups and vibrational modes.
Metabolic Pathways and Biotransformation of 1 4 Isobutylphenyl Pentanol
Cytochrome P450 (CYP) Enzyme-Mediated Metabolismnih.govnih.gov
The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is the most significant enzyme system involved in the Phase I metabolism of drugs and other foreign compounds. mdpi.comnih.gov These enzymes are primarily located in the liver and catalyze a variety of oxidative reactions, including hydroxylation, which is a key step in the metabolism of many substances. nih.govyoutube.com For a substrate like 1-(4-isobutylphenyl)pentanol, CYP enzymes are expected to be the principal mediators of its initial biotransformation.
Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. nih.govspringernature.com This process, known as reaction phenotyping, is typically conducted using in vitro methods. mdpi.com These methods include incubating the compound with a panel of recombinant human CYP enzymes or using human liver microsomes in the presence of isoform-selective chemical inhibitors. springernature.comnih.gov
While specific studies for this compound are not available, it is known that a small number of CYP isoforms are responsible for the metabolism of the vast majority of drugs. walshmedicalmedia.com Given its structure, the primary candidates for its metabolism would likely include members of the CYP2C and CYP3A subfamilies, which are known to metabolize a wide array of substrates. mdpi.comwalshmedicalmedia.com
Table 1: Major Human CYP450 Isoforms and Their Relevance in Drug Metabolism
| CYP Isoform | Common Substrates | Selective Inhibitors (In Vitro) | General Function |
|---|---|---|---|
| CYP1A2 | Caffeine, Theophylline | Furafylline | Metabolism of planar aromatic compounds. nih.gov |
| CYP2C9 | Warfarin, Ibuprofen (B1674241) | Sulfaphenazole | Metabolism of weakly acidic drugs. mdpi.com |
| CYP2C19 | Omeprazole, Diazepam | Ticlopidine | Metabolism of proton pump inhibitors and anticonvulsants. nih.govpensoft.net |
| CYP2D6 | Codeine, Metoprolol | Quinidine | Metabolism of many antidepressants and beta-blockers. nih.govpensoft.net |
| CYP3A4 | Midazolam, Simvastatin | Ketoconazole | Metabolism of over 50% of clinically used drugs. nih.govpensoft.net |
CYP-mediated oxidation of this compound can theoretically occur at several positions on the molecule, leading to two primary types of hydroxylation pathways:
Alkyl Hydroxylation : This involves the addition of a hydroxyl (-OH) group to the aliphatic (non-aromatic) carbon chains. For this compound, potential sites include the pentanol (B124592) side chain and the isobutyl group. This is a common metabolic pathway for compounds with alkyl substituents. mdpi.com
Phenyl Hydroxylation : This is an electrophilic aromatic substitution reaction where a hydroxyl group is added directly to the phenyl ring. nih.gov While generally less favored than aliphatic hydroxylation when long alkyl chains are present, it remains a possible metabolic route. researchgate.net
The regioselectivity of hydroxylation is determined by the specific CYP isoform involved and the steric and electronic properties of the substrate.
Dealkylation is another common CYP-mediated reaction, involving the cleavage of an alkyl group from a molecule. nih.gov In the case of this compound, this could potentially occur at the isobutyl group, although this is generally a less common pathway for this type of substituent compared to O-dealkylation or N-dealkylation reactions seen in other molecules. Further oxidation of the primary alcohol on the pentanol chain to an aldehyde and then a carboxylic acid is also a highly probable metabolic step, although this may be mediated by other enzymes like alcohol dehydrogenases and aldehyde dehydrogenases following initial CYP action. plos.org
The interaction between a CYP enzyme and its substrate can be characterized by kinetic parameters, typically described by the Michaelis-Menten model. taylorandfrancis.comnih.gov These studies are essential for understanding the efficiency and capacity of a metabolic pathway. The key parameters are:
Kₘ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the affinity of the enzyme for the substrate. researchgate.net
Vₘₐₓ (Maximum reaction velocity): Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. springernature.com
Determining these values involves incubating the substrate at various concentrations with a source of the enzyme (e.g., human liver microsomes or recombinant CYPs) and measuring the rate of metabolite formation. taylorandfrancis.com
Table 2: Representative Data from a Hypothetical Enzyme Kinetic Study
| CYP Isoform | Substrate Concentration (µM) | Reaction Velocity (pmol/min/mg protein) |
|---|---|---|
| CYP2C9 | 1 | 5.2 |
| CYP2C9 | 5 | 21.5 |
| CYP2C9 | 10 | 35.1 |
| CYP2C9 | 25 | 60.8 |
| CYP2C9 | 50 | 85.3 |
| CYP2C9 | 100 | 105.6 |
| Calculated Kₘ | 22.5 µM | |
| Calculated Vₘₐₓ | 125.0 pmol/min/mg protein |
Enzymatic Hydroxylation Mechanisms by Other Oxidoreductasesnih.gov
While CYP enzymes are the primary mediators of Phase I metabolism, other oxidoreductases can also contribute to the hydroxylation of xenobiotics. These include various non-heme monooxygenases and peroxidases that can catalyze the insertion of oxygen into C-H bonds. researchgate.netnih.gov These enzymes can be found in various tissues and may play a secondary role in the metabolism of compounds like this compound, potentially generating different hydroxylated metabolites than those produced by CYPs.
Microbial and Fungal Biotransformations of Substituted Alcoholsresearchgate.netresearchgate.netnih.govresearchgate.net
Microbial biotransformation is a powerful tool that utilizes microorganisms like bacteria and fungi to perform chemical modifications on a substrate. nih.govfrontiersin.org These processes are valued for their high regio- and stereoselectivity, often yielding products that are difficult to obtain through conventional chemical synthesis. researchgate.net Fungi, in particular, possess a diverse array of oxidative enzymes, including cytochrome P450 systems analogous to those in mammals, making them excellent models for studying drug metabolism. researchgate.netfrontiersin.org
The biotransformation of substituted alcohols by various microbial strains is well-documented. nih.gov Common reactions include:
Hydroxylation: Microbes can introduce hydroxyl groups at specific, often unactivated, positions on a molecule's carbon skeleton. frontiersin.org
Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid. plos.org
Glycosylation: The attachment of sugar moieties to the molecule, which increases water solubility.
Organisms from genera such as Aspergillus, Penicillium, Cunninghamella, and Streptomyces are frequently employed in biotransformation studies to generate novel derivatives of parent compounds. nih.gov
Screening for Novel Microorganisms with Transformation Capabilities
A variety of bacterial strains have been shown to be capable of transforming ibuprofen. biorxiv.org For instance, Priestia megaterium has demonstrated the ability to hydroxylate the isobutyl side chain of ibuprofen and form conjugates. biorxiv.org Other bacteria, such as Patulibacter sp. I11, Sphingomonas sp. Ibu-2, and Variovorax sp., have also been identified as capable of degrading ibuprofen. biorxiv.org A study involving Achromobacter spanius and Achromobacter piechaudii showed successful degradation of ibuprofen, with the identification of intermediate metabolites. mdpi.com Furthermore, a Nocardia species has been reported to reduce the carboxylic acid group of ibuprofen to an alcohol, which is then esterified. nih.govnih.gov
These findings suggest that a targeted screening of microorganisms from genera such as Nocardia, Priestia, Sphingomonas, Variovorax, and Achromobacter could yield strains with the capability to biotransform this compound. The screening process would typically involve incubating the compound with various microbial cultures and subsequently analyzing the culture broth for the disappearance of the parent compound and the appearance of new metabolites using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Table 1: Microorganisms with Potential for this compound Transformation (Based on Ibuprofen Studies)
| Microorganism Genus | Reported Transformation of Ibuprofen | Potential Transformation of this compound |
| Nocardia | Reduction of carboxylic acid, esterification nih.govnih.gov | Oxidation of the pentanol group, hydroxylation of the isobutyl chain or aromatic ring |
| Priestia | Hydroxylation of isobutyl side chain, conjugation biorxiv.org | Hydroxylation of the pentanol or isobutyl chain, conjugation of the alcohol group |
| Achromobacter | Degradation and formation of intermediate metabolites mdpi.com | Degradation, hydroxylation |
| Sphingomonas | Degradation biorxiv.org | Degradation, hydroxylation |
| Variovorax | Degradation biorxiv.org | Degradation, hydroxylation |
Characterization of Specific Enzymes in Biotransformation Processes
The biotransformation of compounds like this compound is mediated by specific enzymes. Based on the metabolism of analogous structures, several key enzyme families are likely to be involved.
Cytochrome P450 Monooxygenases (CYPs) are a major class of enzymes responsible for the phase I metabolism of a vast number of xenobiotics. mdpi.comcreative-bioarray.com These heme-thiolate enzymes are known to catalyze a variety of oxidative reactions, including hydroxylation. nih.govresearchgate.net In the context of this compound, CYPs could catalyze the hydroxylation of the isobutyl side chain or the aromatic ring, similar to the metabolism of ibuprofen which is primarily metabolized by CYP2C9 in humans. wikipedia.org The introduction of a hydroxyl group increases the water solubility of the compound, facilitating its further metabolism and excretion.
Unspecific Peroxygenases (UPOs) represent another class of enzymes with significant potential for aromatic hydroxylation. rsc.org These fungal enzymes can hydroxylate substituted benzenes. Research on a UPO from Aspergillus brasiliensis has shown its ability to catalyze both aromatic and benzylic hydroxylation. rsc.org For alkyl benzenes, an increase in the alkyl chain length was found to shift the selectivity from aromatic to benzylic hydroxylation. rsc.org This suggests that a UPO could potentially hydroxylate either the phenyl ring or the pentanol side chain of this compound.
Reductases , such as the carboxylic acid reductase found in Nocardia species, are capable of reducing carboxylic acids to alcohols. nih.gov While this compound already possesses an alcohol group, other reductase enzymes could potentially be involved in different metabolic steps if the compound undergoes initial oxidation to a ketone or aldehyde.
Transferases , such as UDP-glucuronosyltransferases (UGTs), are key enzymes in phase II metabolism. These enzymes conjugate xenobiotics with endogenous molecules like glucuronic acid, significantly increasing their polarity and facilitating their elimination. The hydroxyl group of this compound would be a prime target for glucuronidation.
Table 2: Potential Enzymes Involved in this compound Biotransformation
| Enzyme Family | Potential Reaction | Expected Product(s) |
| Cytochrome P450 Monooxygenases | Hydroxylation | Hydroxylated derivatives on the isobutyl chain or aromatic ring |
| Unspecific Peroxygenases | Hydroxylation | Hydroxylated derivatives on the aromatic ring or pentanol chain |
| Alcohol Dehydrogenases | Oxidation | 1-(4-Isobutylphenyl)pentan-1-one |
| UDP-Glucuronosyltransferases | Glucuronidation | This compound-glucuronide |
Theoretical Prediction of Metabolic Fate and Biotransformation Products
In the absence of empirical data, in silico models provide a valuable tool for predicting the metabolic fate of chemical compounds. These computational approaches can forecast potential metabolites by considering the known metabolic reactions and the substrate's chemical structure. news-medical.net
For this compound, several metabolic transformations can be predicted based on its functional groups and the metabolism of structurally related compounds:
Oxidation of the Alcohol: The primary alcohol group of the pentanol side chain is a likely site for oxidation. This could lead to the formation of the corresponding aldehyde, 1-(4-isobutylphenyl)pentanal, which could be further oxidized to 1-(4-isobutylphenyl)pentanoic acid.
Hydroxylation of the Isobutyl Side Chain: Similar to ibuprofen, the isobutyl group is susceptible to hydroxylation at its tertiary carbon, leading to the formation of a hydroxylated metabolite. biorxiv.org
Aromatic Hydroxylation: The phenyl ring could undergo hydroxylation, likely at the positions ortho or meta to the existing substituent due to steric hindrance at the para position.
Conjugation: The parent molecule's hydroxyl group, as well as any newly formed hydroxyl groups from hydroxylation reactions, can undergo phase II conjugation reactions, primarily glucuronidation.
Computational tools for metabolite prediction often employ rule-based systems derived from known metabolic pathways or more complex machine learning models. news-medical.net These tools can generate a list of probable metabolites, which can then guide analytical efforts for their identification in experimental studies. For instance, in silico studies on ibuprofen and its derivatives have been used to predict their toxicity and pharmacokinetic properties. nih.govresearchgate.net
Table 3: Predicted Metabolites of this compound
| Predicted Metabolite | Metabolic Pathway |
| 1-(4-Isobutylphenyl)pentanal | Oxidation of the primary alcohol |
| 1-(4-Isobutylphenyl)pentanoic acid | Further oxidation of the aldehyde |
| 1-(4-(2-hydroxy-2-methylpropyl)phenyl)pentanol | Hydroxylation of the isobutyl chain |
| 1-(4-Isobutyl-hydroxyphenyl)pentanol | Aromatic hydroxylation |
| This compound-glucuronide | Glucuronidation of the primary alcohol |
Chemical Reactivity and Transformation Studies of 1 4 Isobutylphenyl Pentanol
Hydrogenolysis Pathways and Product Formation
Hydrogenolysis of benzylic alcohols involves the cleavage of the carbon-oxygen bond with the addition of hydrogen, leading to the corresponding hydrocarbon. thieme-connect.de This transformation is significant for the removal of hydroxyl groups and is typically achieved using heterogeneous catalysts. thieme-connect.de For secondary benzylic alcohols like 1-(4-isobutylphenyl)pentanol, the reaction would yield 2-methyl-4-pentylbenzene.
The mechanism of benzylic alcohol hydrogenolysis can proceed through two primary pathways, and the predominant route is highly dependent on the catalyst and support used. nih.govresearchgate.net
Direct Hydrogenolysis: This pathway involves the direct cleavage of the C-O bond on the catalyst surface. The alcohol adsorbs onto the catalyst, and the C-O bond is broken with the concurrent addition of hydrogen atoms. This mechanism is often favored on carbon-supported catalysts. nih.gov For instance, studies on the hydrogenolysis of benzylic alcohols over Palladium on carbon (Pd/C) suggest the reaction proceeds with an inversion of configuration, indicative of a nucleophilic substitution-type mechanism on the catalyst surface. acs.orgbohrium.com
Dehydration-Hydrogenation: This two-step pathway begins with the acid-catalyzed or thermally-induced dehydration of the alcohol to form an alkene intermediate. Subsequently, the alkene is hydrogenated on the catalyst surface to yield the final alkane product. Alumina-supported catalysts, which possess acidic sites, tend to favor this route. nih.gov
The choice of catalyst plays a crucial role in product distribution. Carbon-supported rhodium (Rh/C) catalysts have been shown to primarily yield the C-O bond scission product (the alkane), whereas alumina-supported rhodium (Rh/Al2O3) catalysts predominantly produce the ring-hydrogenated alcohol. nih.gov Similarly, palladium-based catalysts are widely used for the hydrogenolysis of benzylic C-O bonds. thieme-connect.de The addition of a base to the reaction mixture when using Pd/C with formic acid as a hydrogen donor can suppress competing reactions, leading to excellent yields of the hydrocarbon product from secondary benzylic alcohols. acs.org
Table 1: Influence of Catalyst on Hydrogenolysis of Secondary Benzylic Alcohols
| Catalyst System | Predominant Pathway | Major Product | Reference |
|---|---|---|---|
| Rh/C | Direct Hydrogenolysis | Alkane (from C-O cleavage) | nih.gov |
| Rh/Al2O3 | Ring Hydrogenation | Cyclohexyl Alcohol derivative | nih.gov |
| Pd/C | Direct Hydrogenolysis | Alkane (with inversion of configuration) | acs.org |
Deuteration Studies for Mechanistic Elucidation
Deuteration studies are a powerful tool for distinguishing between the direct hydrogenolysis and the dehydration-hydrogenation pathways. nih.gov By using deuterium gas (D2) instead of hydrogen (H2), the location and extent of deuterium incorporation into the product molecule can provide insight into the reaction mechanism.
In the case of a direct hydrogenolysis pathway, deuterium would be incorporated specifically at the benzylic position where the C-O bond was cleaved. Conversely, if the reaction proceeds via a dehydration-hydrogenation mechanism, the alkene intermediate would undergo deuteration across the double bond. This would result in a different and more widespread pattern of deuterium incorporation in the final alkane product.
Studies on model benzylic alcohols have utilized this technique effectively. By analyzing the resulting deuterated products using mass spectrometry and 13C NMR spectroscopy, researchers have confirmed that C-O bond scission on carbon-supported catalysts primarily occurs through the direct hydrogenolysis pathway. nih.gov This is attributed to the substitution of the hydroxyl group by spillover hydrogen on the carbon support. nih.gov The use of D2O as a deuterium source in the presence of certain catalysts can also be employed to synthesize α,α-dideuterio benzyl alcohols from related ester precursors, highlighting the utility of isotopic labeling in studying reaction mechanisms. organic-chemistry.org
Oxidation Reactions and Derived Products
The oxidation of secondary alcohols is a fundamental transformation that yields ketones. For this compound, oxidation would produce 1-(4-isobutylphenyl)pentan-1-one. This reaction is a key step in the synthesis of many fine chemicals and pharmaceutical intermediates. unimi.it
The primary goal in the oxidation of secondary alcohols like this compound is the selective conversion to the corresponding ketone without cleavage of other bonds or overoxidation. A variety of oxidants and catalytic systems have been developed to achieve this with high efficiency and selectivity.
Commonly used oxidants include molecular oxygen (O2) and hydrogen peroxide (H2O2), which are considered environmentally benign. mdpi.comacs.org Traditional stoichiometric oxidants like permanganate and chromate reagents are effective but generate toxic waste products. acs.orgorganic-chemistry.org Modern methods focus on catalytic processes that use these greener oxidants. For example, platinum nanoparticles have been shown to be efficient catalysts for the aerobic oxidation of benzylic alcohols. nih.gov Iron complexes have also been utilized to catalyze the oxidation of secondary benzylic alcohols to ketones with high conversion and selectivity using hydrogen peroxide. unimi.it
Significant research has been dedicated to developing catalysts that are both active and selective for the oxidation of secondary alcohols. The ideal catalyst should operate under mild conditions, be reusable, and provide high yields of the desired ketone.
Catalyst development has explored various approaches:
Supported Noble Metals: Platinum (Pt) and Palladium (Pd) nanoparticles supported on materials like carbon or titania are effective for aerobic alcohol oxidation. acs.orgnih.gov Bimetallic Pd-Fe catalysts on a TiO2 support have shown high efficacy for the selective oxidation of benzyl alcohol via the in situ production of H2O2 from H2 and O2. acs.org
Transition Metal Complexes: Homogeneous catalysts based on manganese, iron, and other transition metals have been developed. An in situ prepared manganese catalyst has demonstrated the ability to selectively oxidize secondary alcohols to ketones at room temperature with near-stoichiometric amounts of H2O2. rug.nl
Quinone-based Catalysts: Catalyst systems comprising quinone-type compounds can selectively oxidize primary and secondary alcohols to their respective aldehydes or ketones using molecular oxygen as the terminal oxidant. google.com This process involves hydrogen abstraction from the alcohol by the quinone, followed by regeneration of the quinone by oxygen. google.com
Table 2: Catalytic Systems for the Selective Oxidation of Secondary Benzylic Alcohols
| Catalyst | Oxidant | Conditions | Product | Reference |
|---|---|---|---|---|
| Platinum Nanoparticles (Pt@CHs) | O2 | Aqueous Toluene, 80 °C | Ketone | nih.gov |
| Iron(III) Complex [Fe(III)(Br)2(Pc-L)]Br | H2O2 | Acetonitrile (B52724), mild conditions | Ketone | unimi.it |
| Pd-Fe/TiO2 | H2 + O2 (in situ H2O2) | Methanol | Ketone | acs.org |
| Manganese Complex (in situ) | H2O2 | Room Temperature | Ketone | rug.nl |
Esterification and Transesterification Reactions
Esterification is the process of forming an ester, typically from an alcohol and a carboxylic acid or its derivative. Transesterification is the transformation of one ester into another by reacting it with an alcohol. For this compound, these reactions would involve the hydroxyl group reacting with an acyl source.
The most common method for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. quora.com The reaction is an equilibrium process, and to achieve high yields, water is typically removed as it is formed. quora.com For example, reacting this compound with acetic acid would yield 1-(4-isobutylphenyl)pentyl acetate.
A more reactive alternative involves using a carboxylic acid anhydride, such as acetic anhydride, instead of a carboxylic acid. sydney.edu.auresearchgate.net This reaction is often faster and not reversible, leading to higher yields of the ester. The process is also typically catalyzed by an acid or a base. sydney.edu.au Various catalysts, including phosphomolybdic acid and 4-(N,N-dimethylamino)pyridine (DMAP), can efficiently promote the acylation of secondary alcohols with anhydrides under mild, often solvent-free, conditions. organic-chemistry.org
Transesterification can be achieved by reacting the alcohol with an ester in the presence of an acid or base catalyst. For instance, refluxing this compound in ethyl acetate with a suitable catalyst, such as a Zn-cluster complex or a solid catalyst like Na2Si2O5, can produce 1-(4-isobutylphenyl)pentyl acetate and ethanol (B145695). ntnu.noorganic-chemistry.org This method is particularly useful when the corresponding carboxylic acid is unstable or difficult to handle. The reaction conditions for secondary alcohols may require higher temperatures or more active catalysts compared to primary alcohols due to steric hindrance. researchgate.netnih.gov
Table 3: Common Esterification Methods for Secondary Alcohols
| Reaction Type | Acyl Source | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) | Strong Acid (e.g., H2SO4) | Reversible; requires removal of water for high yield. | quora.com |
| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Acid (H2SO4) or Base (DMAP) | Generally irreversible and faster than Fischer esterification. | sydney.edu.auorganic-chemistry.org |
Chemical Esterification for Prodrug Development or Derivatization
The hydroxyl group of this compound is a prime target for chemical esterification. This reaction is a common strategy in drug discovery to create prodrugs, which are inactive or less active derivatives that are converted to the active parent drug in the body. nih.govnih.govjns.edu.af Esterification can enhance properties such as solubility, stability, and membrane permeability. jns.edu.afscirp.org
For instance, the lipophilicity of a drug can be increased by esterification with aliphatic alcohols, which may facilitate passive diffusion across cell membranes. scirp.org In the case of this compound, esterification could be achieved by reacting it with a carboxylic acid or an activated carboxylic acid derivative (such as an acid chloride or anhydride) in the presence of a catalyst.
Table 1: Examples of Ester Prodrugs and their Parent Drugs
| Prodrug | Parent Drug | Purpose of Esterification |
|---|---|---|
| Pivampicillin | Ampicillin | Improve oral bioavailability nih.gov |
| Valacyclovir | Acyclovir | Enhance intestinal absorption nih.gov |
| Oseltamivir | Oseltamivir carboxylate | Improve bioavailability nih.gov |
The design of an ester prodrug of this compound would involve selecting an appropriate promoiety (the ester group) to be cleaved by esterases in the body, releasing the active parent compound. The choice of this promoiety can influence the rate and site of prodrug activation.
Enzymatic Esterification and Transesterification for Chiral Products
Enzymatic methods for esterification and transesterification offer several advantages over chemical synthesis, particularly in terms of selectivity and milder reaction conditions. nih.govnih.gov Lipases are commonly employed enzymes for these transformations and are known for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity. beilstein-journals.org
For a chiral molecule like this compound, which possesses a stereocenter at the carbinol carbon, enzymatic kinetic resolution is a valuable technique to separate the enantiomers. This process involves the selective esterification of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester.
A study on the lipase-catalyzed transesterification of (±)-2-methyl-2-nitrobut-3-en-1-ol provides a relevant example of this approach. nih.gov In this study, various lipases were screened for their ability to resolve the racemic alcohol. The enantioselectivity of the reaction was found to be highly dependent on the enzyme and the reaction conditions, such as temperature.
Table 2: Lipase-Catalyzed Transesterification of a Chiral Alcohol
| Entry | Enzyme | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Product (%) | Enantiomeric Excess of Substrate (%) |
|---|---|---|---|---|---|---|
| 1 | Lipase QLM | Room Temp | 0.17 | 35 | 54 | 75 |
| 2 | Lipase PS | Room Temp | 24 | 48 | 26 | 24 |
| 3 | Lipase AY | Room Temp | 24 | 49 | 10 | 10 |
| 4 | Lipase QLM | -20 | 1.5 | 28 | 68 | 44 |
Data adapted from a study on a model chiral alcohol to illustrate the principle of enzymatic resolution. nih.gov
This methodology could be applied to this compound to obtain enantiomerically pure forms of the alcohol, which is often crucial for pharmacological activity as different enantiomers can have distinct biological effects.
Other Synthetic Transformations Involving the Hydroxyl Group or Aromatic Ring
Beyond esterification, the hydroxyl group of this compound can undergo a range of other synthetic transformations. nih.gov These reactions are useful for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.
Transformations of the Hydroxyl Group:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-isobutylphenyl)pentan-1-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions.
Etherification: Formation of ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. nih.gov This activation allows for subsequent nucleophilic substitution reactions to introduce a wide range of functional groups. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloride or bromide.
Transformations of the Aromatic Ring:
Electrophilic Aromatic Substitution: The isobutylphenyl ring is susceptible to electrophilic aromatic substitution reactions. The isobutyl group is an ortho-, para-director. Common reactions include:
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the existing isobutyl group can complicate these reactions.
These synthetic transformations provide access to a wide array of derivatives of this compound, enabling a thorough investigation of its chemical space and potential applications.
Advanced Analytical Methodologies for Quantification and Purity Assessment
Gas Chromatography (GC) Method Development
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For a polar molecule like 1-(4-Isobutylphenyl)pentanol, which contains a hydroxyl group, method development often requires specific strategies to ensure successful analysis.
The selection of the appropriate GC column is the most critical step in method development, as the stationary phase chemistry dictates the separation mechanism. gcms.cz For compounds like this compound, which are typically analyzed along with other structurally similar ibuprofen (B1674241) impurities, the separation is based on differences in polarity and boiling points.
Column Chemistry : A non-polar or mid-polarity column is generally preferred. A common choice is a column with a stationary phase of 5% Phenyl Polysiloxane, which separates compounds primarily by boiling point but with selectivity for aromatic compounds. thermofisher.com For more polar analytes, bonded polyethylene (B3416737) glycol-based stationary phases (e.g., WAX phases) could be considered, although care must be taken if silylation derivatization is used, as the reagents can react with the column. phenomenex.com
Oven Program : A temperature gradient program is essential for resolving a mixture of impurities with varying boiling points. A typical program starts at a lower temperature to separate more volatile compounds and gradually ramps up to elute less volatile components like this compound. An exemplary oven program for related compounds involves an initial temperature of 150°C, held for a few minutes, followed by a ramp of 20°C per minute up to 280°C, which is then held for a final period. nih.gov Optimizing the ramp rate and hold times is crucial for achieving baseline separation between closely eluting peaks.
| Parameter | Setting | Purpose |
|---|---|---|
| Initial Temperature | 150°C | Allows for the separation of highly volatile impurities at the beginning of the run. |
| Initial Hold Time | 3 minutes | Ensures all components are focused at the head of the column before the temperature ramp begins. |
| Temperature Ramp | 20°C/minute | Gradually increases oven temperature to elute compounds in order of their boiling points and polarity. |
| Final Temperature | 280°C | Ensures the elution of high-boiling point compounds from the column. |
| Final Hold Time | 5 minutes | Guarantees that all components of the sample matrix have been eluted, cleaning the column for the next injection. |
For accurate and precise quantification, the use of an internal standard (IS) is a well-established practice in GC analysis. nih.govresearchgate.net An IS is a compound with similar chemical properties to the analyte, which is added in a known concentration to both the sample and calibration standards. semanticscholar.org This approach corrects for variations in injection volume, detector response, and sample preparation.
The ideal internal standard should:
Be well-resolved from the analyte and other sample components.
Elute in close proximity to the analyte of interest. tdi-bi.com
Not be present in the original sample matrix.
Be chemically inert and stable.
For the analysis of ibuprofen and its related compounds, structurally similar molecules are often chosen. For instance, Flurbiprofen has been successfully used as an internal standard in GC-MS methods for ibuprofen quantification. scispace.com The concentration of this compound is calculated from the ratio of its peak area to the peak area of the internal standard. nih.gov The use of isotopically labeled analogs of the analyte as internal standards is considered the most reliable approach, though it can be more costly. nih.govsemanticscholar.org
Proper sample preparation is key to obtaining reliable GC results. This process typically involves dissolving the sample in a suitable low-boiling-point solvent, such as dichloromethane (B109758) or methanol, and may include extraction steps to remove interfering matrix components. ufl.edu
Due to the presence of a polar hydroxyl (-OH) group, this compound has limited volatility and can exhibit poor peak shape (tailing) on many GC columns. semanticscholar.org To overcome this, a derivatization step is essential to make the analyte more suitable for GC analysis. nih.govresearchgate.net Derivatization modifies the polar functional group to create a less polar, more volatile derivative. phenomenex.com
Common derivatization strategies include:
Silylation : This is a widely used technique where an "active" hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing alcohols, phenols, and carboxylic acids. phenomenex.com
Acylation : This method introduces an acyl group, converting the alcohol into an ester. This is a popular reaction for producing volatile derivatives of polar materials. researchgate.net
Alkylation : This process replaces active hydrogens with an alkyl group. semanticscholar.org
Reaction with Chloroformates : For instance, ethyl chloroformate (ECF) can be used to derivatize acidic compounds and those with hydroxyl groups, making them suitable for GC separation. nih.gov
The choice of derivatization reagent depends on the analyte's structure, reactivity, and the desired properties of the resulting derivative. researchgate.net
High Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of drugs and their impurities. wjpmr.com For non-volatile compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
The separation in RP-HPLC is controlled by the mobile phase composition, which is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The elution mode can be either isocratic or gradient.
Isocratic Elution : The mobile phase composition remains constant throughout the analysis. youtube.com This method is simple, robust, and generally preferred for separating a small number of compounds with similar polarities. kromasil.com However, for complex mixtures containing compounds with a wide range of polarities, isocratic elution can lead to long analysis times and poor peak shape for late-eluting components. chromatographyonline.com
| Feature | Isocratic Elution | Gradient Elution |
|---|---|---|
| Mobile Phase | Constant composition | Variable composition |
| Best For | Simple mixtures, compounds with similar polarity youtube.com | Complex mixtures, compounds with a wide polarity range chromatographyonline.com |
| Advantages | Simple, robust, no column re-equilibration needed youtube.com | Improved resolution, better peak shape, shorter run times chromatographyonline.com |
| Disadvantages | Long run times for complex samples, poor resolution for late peaks chromatographyonline.com | Requires more complex hardware, column re-equilibration is necessary youtube.com |
An example of a gradient method for ibuprofen and its impurities uses a C18 column with a mobile phase consisting of 0.1% phosphoric acid in water (A) and 0.1% phosphoric acid in acetonitrile (B). sigmaaldrich.com The gradient might run from approximately 52% B to 85% B over 10-15 minutes. sigmaaldrich.com
The choice of detector is based on the physicochemical properties of the analyte. gyanvihar.org Since this compound contains a phenyl chromophore, it absorbs ultraviolet (UV) light, making a UV-Vis detector the most common and practical choice. thermofisher.com
Detector Types :
Variable Wavelength Detector (VWD) : Offers great linearity and robustness for routine quantitative analysis. thermofisher.com
Diode Array Detector (DAD) / Photodiode Array (PDA) Detector : Provides high sensitivity and acquires the entire UV-Vis spectrum for each peak. thermofisher.com This is particularly useful for impurity profiling, as it allows for peak purity assessment and can help in the identification of unknown compounds.
Wavelength Selection : The selection of the analytical wavelength is crucial for sensitivity. For ibuprofen and its related substances, detection is often performed at wavelengths around 214 nm, 220 nm, or 254 nm. sigmaaldrich.comresearchgate.net While ibuprofen itself has a low absorbance maximum at 220 nm, other impurities may have stronger absorption at different wavelengths. sigmaaldrich.com A DAD allows for monitoring multiple wavelengths simultaneously to ensure all impurities are detected with optimal sensitivity.
Sensitivity Enhancement : To improve the signal-to-noise ratio and achieve lower limits of detection, detector parameters can be optimized. This includes adjusting the data rate, filter time constant, and resolution (bandwidth). waters.com For trace analysis, using DADs with advanced features like LightPipe™ technology can further enhance sensitivity. thermofisher.com While more sensitive, detectors like fluorescence detectors are not suitable unless the analyte is naturally fluorescent or has been derivatized with a fluorescent tag. thermofisher.com
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the detailed analysis of chemical compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of this compound, providing both qualitative and quantitative information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. fmach.it The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
The typical GC-MS analysis of this compound would involve:
Sample Preparation: Dissolving the sample in a suitable organic solvent such as ethanol (B145695) or methanol.
GC Separation: Utilizing a capillary column like a DB-624 or similar, with helium as the carrier gas. A programmed temperature gradient would be applied to ensure optimal separation from any impurities or related substances. google.com
MS Detection: Electron Ionization (EI) is a common mode for generating reproducible mass spectra. fmach.it The resulting fragmentation pattern for this compound would be analyzed to confirm its identity. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a complementary technique, often used for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. sigmaaldrich.comnih.gov While this compound is amenable to GC, LC-MS offers alternative selectivity and is highly sensitive. sigmaaldrich.com The separation in LC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.
A representative LC-MS method for this compound would include:
LC Separation: A reverse-phase C18 column is commonly employed for separating moderately non-polar compounds. nih.gov The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve ionization. sigmaaldrich.com
MS Detection: Electrospray Ionization (ESI) is a soft ionization technique that typically generates a prominent protonated molecule ([M+H]+), which is useful for confirming the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information and enhancing specificity for quantification. nih.gov
The choice between GC-MS and LC-MS depends on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the nature of potential impurities.
Validation of Analytical Methods for Accuracy and Reproducibility
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. iosrphr.org For the quantification and purity assessment of this compound, the developed GC-MS or LC-MS methods must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH). demarcheiso17025.comedqm.eu Key parameters for validation are accuracy and reproducibility (precision).
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. iosrphr.org For this compound, this would involve adding known quantities of a pure reference standard to a placebo or blank matrix and analyzing the samples. The percentage of the analyte recovered is then calculated. The acceptance criterion for accuracy in pharmaceutical analysis is typically within 98-102% recovery. gavinpublishers.com
Table 1: Illustrative Accuracy Data for this compound Analysis
| Spike Level | Theoretical Concentration (mg/mL) | Measured Concentration (mg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 0.80 | 0.79 | 98.8 |
| 100% | 1.00 | 1.01 | 101.0 |
| 120% | 1.20 | 1.19 | 99.2 |
Reproducibility (Precision)
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. gavinpublishers.com It is typically expressed as the Relative Standard Deviation (RSD). Reproducibility is assessed at different levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Reproducibility: Precision between different laboratories.
For pharmaceutical analysis, the acceptance criteria for precision (RSD) are generally not more than 2%. demarcheiso17025.com
Table 2: Illustrative Reproducibility Data for this compound Assay
| Precision Level | Number of Determinations (n) | Mean Assay (%) | Standard Deviation | Relative Standard Deviation (RSD, %) |
|---|---|---|---|---|
| Repeatability (Intra-day) | 6 | 99.7 | 0.55 | 0.55 |
| Intermediate Precision (Inter-day) | 6 | 99.5 | 0.82 | 0.82 |
By rigorously validating the analytical methods, laboratories can ensure that the data generated for the quantification and purity assessment of this compound is reliable, accurate, and reproducible, meeting the stringent requirements of the pharmaceutical industry. jddtonline.info
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting the reactivity of molecules like 1-(4-Isobutylphenyl)pentanol. github.iorroij.com These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron density distribution, and thermodynamic properties. inpressco.com
A common and effective approach involves geometry optimization using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p). inpressco.comnih.govresearchgate.net This level of theory provides a reliable prediction of the three-dimensional arrangement of atoms, bond lengths, bond angles, and dihedral angles. From the optimized geometry, a wealth of information regarding the molecule's reactivity can be derived. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. The spatial distribution of these frontier orbitals can indicate the likely sites for nucleophilic and electrophilic attack.
Furthermore, the electrostatic potential mapped onto the electron density surface can reveal the charge distribution and identify regions susceptible to electrostatic interactions. Other calculable properties include Mulliken charges, dipole moments, and vibrational frequencies, which are essential for predicting spectroscopic characteristics. inpressco.com
Table 1: Representative Quantum Chemical Properties Calculable for this compound (Note: The following values are illustrative and represent the types of data obtained from DFT calculations.)
| Property | Description | Illustrative Value |
| Optimized Ground State Energy | The total electronic energy of the molecule in its most stable conformation. | -658.9 Hartree |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. | -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. | 0.5 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, related to chemical reactivity and stability. | 6.7 eV |
| Dipole Moment | A measure of the net molecular polarity. | 1.8 Debye |
| Mulliken Charge on O atom | The partial charge on the oxygen atom of the hydroxyl group, indicating its electronegativity. | -0.7 e |
| Mulliken Charge on H of OH | The partial charge on the hydrogen atom of the hydroxyl group. | +0.4 e |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide insights into a static molecular structure, this compound is a flexible molecule that can adopt numerous conformations in solution. Molecular Dynamics (MD) simulations are a powerful computational method to explore this conformational landscape and understand the molecule's dynamic behavior over time. rsc.orgbioinformaticsreview.comyoutube.com
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion as a function of time. youtube.com The interactions between atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system. For organic molecules like this compound, force fields such as the General Amber Force Field (GAFF) are commonly used. ambermd.orgresearchgate.netnih.govambermd.org
A typical MD simulation protocol would involve placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. The system is then subjected to energy minimization to remove any unfavorable atomic clashes. Subsequently, the system is gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Finally, a production run is performed, during which the trajectory of each atom is recorded over a period of nanoseconds or even microseconds.
Analysis of the MD trajectory can reveal the most populated conformations, the flexibility of different parts of the molecule (e.g., the pentanol (B124592) chain versus the isobutyl group), and the formation of intramolecular hydrogen bonds. This information is crucial for understanding how the molecule might interact with its environment, such as the active site of an enzyme.
Table 2: Typical Conformational Descriptors from MD Simulations of this compound (Note: This table illustrates the types of data that can be extracted from MD simulation trajectories.)
| Descriptor | Description | Potential Insights |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the molecule's conformation. |
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Reveals changes in the overall shape and size of the molecule. |
| Dihedral Angle Distributions | The probability distribution of key dihedral angles along the pentanol chain. | Identifies the preferred rotational states (e.g., gauche, anti) of the flexible chain. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Provides information about the molecule's exposure to the solvent. |
| Intramolecular Hydrogen Bonds | The occurrence and lifetime of hydrogen bonds within the molecule. | Can indicate stable folded conformations. |
Computational Modeling of Enzyme-Substrate Interactions in Biotransformations
The biotransformation of this compound by enzymes is a key area of interest, and computational modeling can provide detailed insights into the underlying molecular recognition and catalytic mechanisms. mdpi.com Molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are two powerful techniques used for this purpose. acs.orgnih.govrsc.orgnih.govconsensus.app
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, typically an enzyme. github.ioyoutube.comscripps.edureadthedocs.ioyoutube.comfrontiersin.orgnih.govwustl.edu Programs like AutoDock Vina use scoring functions to evaluate the binding affinity of numerous possible conformations and orientations of the ligand within the enzyme's active site. github.ioyoutube.comscripps.edureadthedocs.ioyoutube.com This allows for the identification of the most likely binding pose and the key amino acid residues involved in the interaction.
For a more detailed understanding of the enzymatic reaction itself, QM/MM simulations are employed. acs.orgnih.govrsc.orgnih.govconsensus.app In this approach, the region of the system where the chemical reaction occurs (the substrate and the catalytically active residues) is treated with a high-level quantum mechanics method, while the rest of the protein and the solvent are described by a more computationally efficient molecular mechanics force field. acs.orgnih.govrsc.orgnih.govconsensus.app This hybrid approach allows for the study of bond-breaking and bond-forming processes within the complex environment of the enzyme. QM/MM simulations can be used to map the entire reaction pathway, identify transition states, and calculate the activation energy of the biotransformation.
Table 3: Analysis of Enzyme-Substrate Interactions for this compound Biotransformation (Note: This table illustrates the types of interactions and data that can be analyzed through docking and QM/MM studies.)
| Interaction Type | Description | Key Residues (Hypothetical) |
| Hydrogen Bonding | Interaction between the hydroxyl group of the substrate and polar residues in the active site. | Ser, Thr, His, Asp, Glu |
| Hydrophobic Interactions | Interactions between the isobutylphenyl group of the substrate and nonpolar residues. | Leu, Ile, Val, Phe, Trp |
| Van der Waals Contacts | General non-bonded interactions that contribute to the overall fit of the substrate in the active site. | Multiple residues in the binding pocket |
| Binding Affinity (from Docking) | An estimation of the binding free energy, indicating the strength of the interaction. | -7.5 kcal/mol |
| Activation Energy (from QM/MM) | The energy barrier that must be overcome for the biotransformation to occur. | 15 kcal/mol |
Prediction of Spectroscopic Signatures and Reaction Energetics
Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. rsc.orgacs.orgnih.govdtic.milmdpi.comfaccts.denih.govgithub.ioarxiv.orgyoutube.com Additionally, it can be used to investigate the energetics of chemical reactions, providing insights into reaction mechanisms and feasibility. acs.orggrnjournal.ussmu.edunih.govmdpi.com
The vibrational frequencies of this compound can be calculated using DFT, which can then be used to simulate its infrared (IR) spectrum. dtic.milgithub.ioyoutube.com By analyzing the normal modes of vibration, specific peaks in the calculated spectrum can be assigned to the stretching and bending of particular functional groups, such as the O-H stretch of the alcohol or the C-H stretches of the aromatic ring and alkyl chains. youtube.com
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted with a high degree of accuracy using DFT calculations. rsc.orgacs.orgnih.govmdpi.comfaccts.de By calculating the magnetic shielding tensors for each nucleus in the molecule, the corresponding chemical shifts can be determined. Comparing these predicted spectra with experimental data can be a powerful method for structure verification.
Table 4: Predictable Spectroscopic and Energetic Data for this compound (Note: This table summarizes the types of data that can be computationally predicted.)
| Data Type | Computational Method | Information Provided |
| Infrared (IR) Spectrum | DFT (Vibrational Frequency Analysis) | Positions and intensities of vibrational bands, aiding in functional group identification. |
| ¹H and ¹³C NMR Spectra | DFT (Magnetic Shielding Calculations) | Chemical shifts for each proton and carbon atom, useful for structural elucidation. |
| Reaction Enthalpy (ΔH) | DFT (Energy Calculations) | The overall heat change of a reaction involving the compound. |
| Activation Energy (Ea) | DFT (Transition State Search) | The energy barrier for a chemical reaction, related to the reaction rate. |
| UV-Vis Absorption | Time-Dependent DFT (TD-DFT) | Wavelengths of maximum absorption, corresponding to electronic transitions. |
Future Research Directions and Potential Applications
Development of Green and Sustainable Synthetic Routes
The chemical industry is increasingly shifting towards green and sustainable manufacturing processes to minimize environmental impact. ijprt.org For compounds like 1-(4-isobutylphenyl)pentanol, this involves developing synthetic routes that are more efficient, use less hazardous substances, and generate minimal waste. Traditional multi-step syntheses often suffer from low atom economy, the use of toxic reagents, and the production of significant waste streams. ijsrch.comugal.ro
A key area of future research is the adoption of one-pot synthesis methodologies. rsc.orgorientjchem.org These processes, where reactants are converted into a product through successive reactions in a single reactor, eliminate the need for isolating intermediate compounds, thereby saving time, energy, and resources. rsc.org For the synthesis of this compound, this could involve the development of novel catalytic systems that facilitate multiple chemical transformations in a single step.
Another promising avenue is the use of greener catalysts. Research into the synthesis of related compounds like ibuprofen (B1674241) has demonstrated the benefits of replacing traditional catalysts like aluminum chloride with recyclable alternatives such as anhydrous hydrogen fluoride (B91410) or Raney nickel. ijsrch.comchemistryforsustainability.org These catalysts not only improve the selectivity of the reaction but can also be recovered and reused, reducing waste and operational costs. chemistryforsustainability.org The principles of green chemistry, including the use of less toxic starting materials and increasing the efficiency of synthetic methods, will be central to developing sustainable routes for this compound. ijsrch.com The ideal green synthesis for this compound would feature high atom economy, the use of renewable feedstocks, and the elimination of hazardous byproducts. ugal.roresearchgate.net
Table 1: Comparison of Traditional vs. Green Synthesis Principles
| Principle | Traditional Synthesis | Green Synthesis |
| Atom Economy | Often low, with significant byproduct generation. ijsrch.com | High, maximizing the incorporation of starting materials into the final product. ugal.ro |
| Catalysts | Often stoichiometric and toxic (e.g., AlCl3). nih.gov | Catalytic and recyclable (e.g., Raney nickel, enzymes). ijprt.orgijsrch.com |
| Solvents | Use of volatile and hazardous organic solvents. | Use of safer solvents or solvent-free conditions. rsc.org |
| Number of Steps | Multiple steps with isolation of intermediates. nih.gov | Fewer steps, often one-pot reactions. orientjchem.org |
| Waste Generation | Substantial production of aqueous and solid waste. chemistryforsustainability.org | Minimal waste generation. ugal.ro |
Exploration of Novel Biocatalysts for Enantioselective Synthesis and Transformation
The two enantiomers of a chiral molecule can exhibit different biological activities. Therefore, the ability to produce single-enantiomer compounds is of high importance. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a powerful tool for the enantioselective synthesis and transformation of chiral molecules like this compound. nih.gov
Future research will likely focus on the discovery and engineering of novel biocatalysts with high selectivity and efficiency. Oxidoreductases, for instance, are enzymes that can catalyze the reduction of a ketone precursor, 1-(4-isobutylphenyl)pentan-1-one, to the corresponding chiral alcohol, this compound. The use of whole-cell biocatalysts, such as strains of Nocardia, Rhodococcus, or Priestia megaterium, has shown promise in the transformation of related compounds. nih.govresearchgate.netd-nb.info These microorganisms possess a diverse array of enzymes that can perform highly specific reactions under mild conditions. asm.org
Another area of exploration is the use of lipases for the kinetic resolution of racemic this compound. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the two. This technique has been successfully applied to the synthesis of other chiral alcohols. The development of robust and reusable immobilized enzymes will be crucial for the industrial application of these biocatalytic processes. nih.gov Furthermore, dynamic kinetic resolution, a process that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, could be explored to achieve theoretical yields of a single enantiomer approaching 100%. nih.gov
Table 2: Examples of Biocatalysts and Their Potential Applications for this compound
| Biocatalyst Type | Example Organism/Enzyme | Potential Application |
| Whole-Cell (Bacteria) | Nocardia sp., Rhodococcus sp. nih.govresearchgate.net | Enantioselective reduction of 1-(4-isobutylphenyl)pentan-1-one to (R)- or (S)-1-(4-isobutylphenyl)pentanol. |
| Oxidoreductases | Ketoreductases, Dehydrogenases | Asymmetric reduction of the corresponding ketone. |
| Hydrolases | Lipases (e.g., from Candida antarctica) mdpi.com | Kinetic resolution of racemic this compound via enantioselective acylation. |
| Cytochrome P450 Monooxygenases | From various microorganisms | Regio- and stereoselective hydroxylation of the isobutyl side chain or aromatic ring. researchgate.net |
Mechanistic Studies of Biotransformation Pathways
Understanding how this compound is metabolized by living organisms is crucial for assessing its biological activity and environmental fate. Biotransformation is the process by which organisms modify chemical compounds, often through enzymatic reactions. nih.gov These pathways typically involve Phase I reactions, such as oxidation, reduction, and hydrolysis, followed by Phase II reactions, where the modified compound is conjugated with endogenous molecules to facilitate excretion. nih.gov
For this compound, a primary focus of future research will be to elucidate the specific enzymes and metabolic pathways involved in its breakdown. Drawing parallels from the metabolism of the structurally similar drug ibuprofen, it is likely that cytochrome P450 (CYP450) monooxygenases play a key role in the initial oxidative steps. d-nb.inforesearchgate.net These enzymes could catalyze the hydroxylation of the isobutyl side chain or the aromatic ring of the molecule. researchgate.net Subsequent oxidation of the alcohol group to a ketone or carboxylic acid is also a plausible biotransformation step.
Studies involving microbial models can provide valuable insights into these pathways. For example, incubating this compound with various bacterial or fungal strains and analyzing the resulting metabolites can help to identify the key transformation products. nih.govd-nb.info This information is essential for predicting the metabolic fate of the compound in higher organisms and for understanding its potential persistence and impact in the environment.
Table 3: Predicted Biotransformation Reactions for this compound
| Reaction Type | Description | Potential Product(s) |
| Hydroxylation | Addition of a hydroxyl (-OH) group, likely catalyzed by CYP450 enzymes. researchgate.net | Hydroxylated derivatives on the isobutyl group or the phenyl ring. |
| Oxidation | Conversion of the secondary alcohol group to a ketone. | 1-(4-Isobutylphenyl)pentan-1-one. |
| Further Oxidation | Oxidation of the isobutyl side chain to carboxylic acid derivatives. | Carboxyibuprofen-like metabolites. d-nb.info |
| Conjugation (Phase II) | Attachment of polar molecules like glucuronic acid or sulfate (B86663). researchgate.net | Glucuronide or sulfate conjugates of the parent compound or its metabolites. |
Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
The detection and quantification of this compound and its metabolites at low concentrations require highly sensitive and specific analytical methods. Future research in this area will focus on the development and application of advanced analytical techniques for trace analysis and comprehensive metabolite profiling.
For trace analysis, techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable. fastercapital.com These methods offer the high sensitivity and selectivity needed to detect minute quantities of the compound in complex matrices like biological fluids or environmental samples. The development of specific extraction and sample preparation methods will be crucial to enhance the accuracy and reliability of these analyses.
Metabolite profiling, a key component of metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.govucsf.edu This approach can be used to gain a comprehensive understanding of the biotransformation of this compound. By comparing the metabolite profiles of samples exposed to the compound with those of control samples, researchers can identify novel metabolites and elucidate the metabolic pathways involved. nih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for this purpose, as it provides accurate mass measurements that can be used to determine the elemental composition of unknown metabolites. mdpi.com
The integration of these analytical data with in silico prediction tools can further enhance the identification of metabolites. mdpi.com Computational models can predict potential biotransformation products, which can then be targeted for identification in the experimental data. This combined approach will be instrumental in creating a detailed map of the metabolic fate of this compound.
Table 4: Advanced Analytical Techniques and Their Applications
| Technique | Abbreviation | Application for this compound |
| Gas Chromatography-Mass Spectrometry | GC-MS | Quantification of the parent compound and volatile metabolites. fastercapital.com |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Highly sensitive and specific detection and quantification of the parent compound and its metabolites in complex matrices. fastercapital.com |
| High-Resolution Mass Spectrometry | HRMS | Accurate mass measurements for the identification and structural elucidation of unknown metabolites. mdpi.com |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural characterization of isolated metabolites. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
